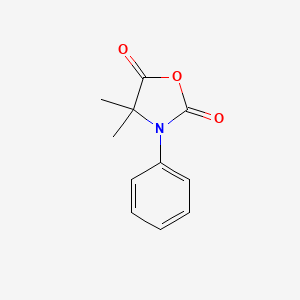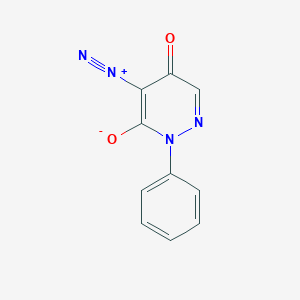![molecular formula C12H16O2 B14130082 2-[(Benzyloxy)methyl]butanal CAS No. 89279-56-1](/img/structure/B14130082.png)
2-[(Benzyloxy)methyl]butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzyloxy)methyl]butanal is an organic compound that belongs to the class of aldehydes It features a benzyl group attached to a butanal backbone through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]butanal typically involves the reaction of benzyl alcohol with butanal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method offers advantages such as improved reaction efficiency and ease of product separation.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzyloxy)methyl]butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl oxygen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 2-[(Benzyloxy)methyl]butanoic acid.
Reduction: 2-[(Benzyloxy)methyl]butanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Benzyloxy)methyl]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functionality.
Mecanismo De Acción
The mechanism of action of 2-[(Benzyloxy)methyl]butanal primarily involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic and can undergo nucleophilic attack, leading to the formation of various adducts. The benzyl group can also participate in resonance stabilization, influencing the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbutanal: A simple aldehyde with a similar butanal backbone but lacking the benzyl group.
Benzylacetone: Contains a benzyl group attached to a ketone rather than an aldehyde.
Benzyl alcohol: Features a benzyl group attached to a hydroxyl group instead of an aldehyde.
Uniqueness
2-[(Benzyloxy)methyl]butanal is unique due to the presence of both a benzyl group and an aldehyde functionality
Propiedades
Número CAS |
89279-56-1 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-(phenylmethoxymethyl)butanal |
InChI |
InChI=1S/C12H16O2/c1-2-11(8-13)9-14-10-12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3 |
Clave InChI |
QZFQZBZUPLANKF-UHFFFAOYSA-N |
SMILES canónico |
CCC(COCC1=CC=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


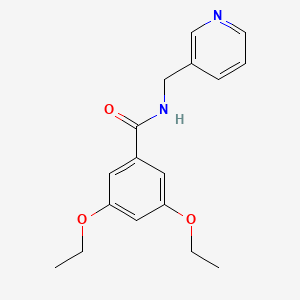
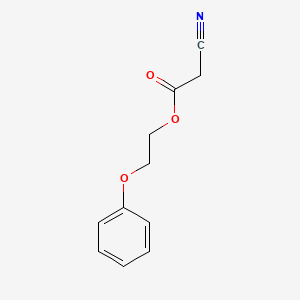

![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)

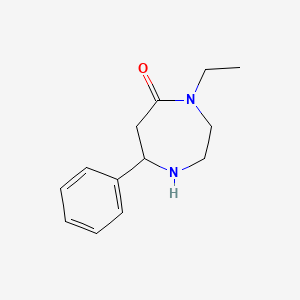

![[(3E)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea](/img/structure/B14130048.png)
![3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine](/img/structure/B14130049.png)
